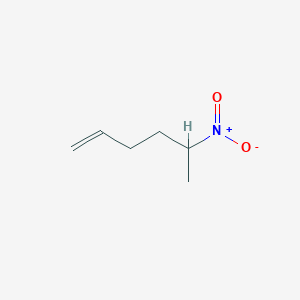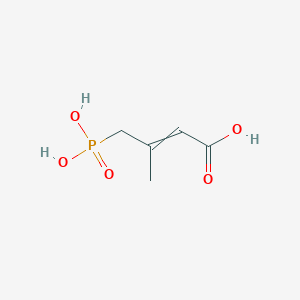
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoxazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 2-methyl-4-pyridinecarboxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminophenol and 2-methyl-4-pyridinecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Procedure: The mixture is heated to a temperature range of 150-200°C for several hours, leading to the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large reactors to accommodate the scale of production.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Oxides of the benzoxazole and pyridine rings.
Reduction Products: Reduced derivatives with hydrogenated rings.
Substitution Products: Compounds with substituted functional groups on the benzoxazole or pyridine rings.
科学研究应用
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Effects: The interaction with molecular targets can result in therapeutic effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
相似化合物的比较
Similar Compounds
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzofuran: Similar structure with an oxygen atom in a different position within the ring system.
Uniqueness
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is unique due to its specific electronic and steric properties conferred by the benzoxazole and pyridine rings. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis.
属性
CAS 编号 |
64819-70-1 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(2-methylpyridin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChI 键 |
NHFFFXYYAVGKAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)


![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)



![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)

![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)


